molecular formula C9H16N2O B13287766 2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide

2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide

Cat. No.: B13287766
M. Wt: 168.24 g/mol
InChI Key: WEWFYCCPULRJKA-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide is a chemically unique building block of interest in medicinal chemistry and drug discovery. Its structure incorporates a rigid, three-dimensional bicyclo[2.2.1]heptane (norborane) scaffold, which is prized for its ability to confer conformational restraint and improve physicochemical properties in lead optimization campaigns . The N'-hydroxyethanimidamide functional group is a known bioisostere that can serve as a versatile synthetic intermediate for the preparation of various nitrogen-containing heterocycles, which are common pharmacophores in active pharmaceutical ingredients. The bicyclo[2.2.1]heptane core is a well-established structural motif in pharmaceutical research. Scientific literature indicates that derivatives containing this scaffold have been investigated as potent and selective antagonists for chemokine receptors like CXCR2, which is a promising target in anti-metastatic cancer research . Furthermore, this bridge ring system has been utilized in the development of nucleotide analogues acting as antagonists for P2Y purinergic receptors, demonstrating the scaffold's utility across diverse target classes . This compound is intended for use in hit-to-lead studies, scaffold hopping, and the synthesis of more complex molecules for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H16N2O/c10-9(11-12)5-8-4-6-1-2-7(8)3-6/h6-8,12H,1-5H2,(H2,10,11)

InChI Key

WEWFYCCPULRJKA-UHFFFAOYSA-N

Isomeric SMILES

C1CC2CC1CC2C/C(=N/O)/N

Canonical SMILES

C1CC2CC1CC2CC(=NO)N

Origin of Product

United States

Preparation Methods

Formation of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane skeleton is typically prepared via Diels-Alder cycloaddition reactions , which are highly efficient for constructing bicyclic systems:

  • Diels-Alder Reaction:

    • Reactants: Cyclopentadiene (diene) and suitable olefins such as 2-butene or 1-butene (dienophiles)
    • Conditions: Often conducted under mild heating or room temperature to promote cycloaddition
    • Outcome: Formation of 5,6-disubstituted bicyclo[2.2.1]hept-2-ene derivatives, which can be further isomerized or hydrogenated to bicyclo[2.2.1]heptane derivatives.
  • Isomerization and Hydrogenation:

    • The initial Diels-Alder adducts (bicycloheptenes) are converted into bicycloheptanes by catalytic hydrogenation and/or isomerization, yielding the saturated bicyclic framework required for the target compound.
  • Advantages:

    • The use of inexpensive starting materials such as 2-butene and cyclopentadiene makes this method economical.
    • The reaction is scalable and can be performed in a few steps, enhancing efficiency.

Introduction of the N'-Hydroxyethanimidamide Group

Following the preparation of the bicyclo[2.2.1]heptane core, the hydroxyethanimidamide moiety is introduced typically via amidine or imidamide chemistry:

  • Synthetic Route:

    • Starting from the bicyclo[2.2.1]heptan-2-yl aldehyde or halide intermediate, reaction with hydroxylamine derivatives or amidine precursors under controlled conditions leads to the formation of the N'-hydroxyethanimidamide group.
    • This step often involves nucleophilic substitution or condensation reactions, optimized to preserve the bicyclic structure and stereochemistry.
  • Key Considerations:

    • Reaction conditions are chosen to avoid degradation of the bicyclic core.
    • Purification techniques such as chromatography are employed to isolate the pure target compound.

Comparative Table of Preparation Steps

Step Reaction Type Starting Materials Conditions Outcome/Product Notes
1 Diels-Alder Cycloaddition Cyclopentadiene + 2-butene Mild heating or RT 5,6-dimethylbicyclo[2.2.1]hept-2-ene Efficient bicyclic core formation
2 Isomerization/Hydrogenation Bicycloheptene intermediate Catalytic hydrogenation Saturated bicyclo[2.2.1]heptane Provides stable bicyclic framework
3 Amidation/Condensation Bicycloheptane derivative + hydroxylamine/amidine Controlled nucleophilic substitution This compound Functionalization with hydroxyethanimidamide

Research Findings and Analytical Data

Chemical Reactivity and Functionalization

  • The bicyclo[2.2.1]heptane core exhibits high rigidity and stereochemical stability, which influences the reactivity of the hydroxyethanimidamide group.
  • Functionalization reactions, such as nucleophilic additions and substitutions, proceed with retention of stereochemistry, allowing for selective modifications.

Spectroscopic and Analytical Characterization

  • NMR Spectroscopy: Confirms the bicyclic framework and the presence of the hydroxyethanimidamide group by characteristic chemical shifts and coupling patterns.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~195 g/mol).
  • Infrared Spectroscopy: Shows characteristic amide and hydroxyl functional group absorptions.
  • X-ray Crystallography: When available, confirms the stereochemistry and bicyclic structure.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted bicyclo[2.2.1]heptane compounds .

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The hydroxyethanimidamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

N-[1-(2-Bicyclo[2.2.1]heptanyl)ethylcarbamoyl]-2-chloroacetamide (CAS 1212113-50-2)

  • Molecular Formula : C₁₂H₁₉ClN₂O₂
  • Molecular Weight : 270.75 g/mol
  • Key Features: Contains a chloroacetamide group instead of the hydroxylated ethanimidamide. This compound is commercially available at 95% purity .

N-{Bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide (CAS 1344270-24-1)

  • Molecular Formula : C₁₀H₁₈N₂O
  • Molecular Weight : 182.26 g/mol
  • Key Features: Simpler structure with a methylamino-acetamide chain. The absence of a hydroxyl group reduces polarity, likely lowering aqueous solubility compared to the target compound .

Core Structure Modifications

1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 37)

  • Key Features : Incorporates a ferrocenyl-thiophene hybrid structure. The metallocene and aromatic thiophene groups introduce redox activity and π-π stacking capabilities absent in the target compound. Such modifications are typical in catalysis or materials science applications .

2-[2-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetic Acid Hydrochloride

  • Molecular Formula: C₁₀H₁₇NO₂·HCl
  • Molecular Weight : 219.71 g/mol
  • Key Features : Carboxylic acid group enhances hydrophilicity. Predicted collision cross-section (CCS) values for [M+H]+ (141.8 Ų) suggest a compact structure compared to ethanimidamide derivatives .

Discussion of Key Differences

Reactivity : The chloroacetamide derivative is more reactive toward nucleophiles than the hydroxylated target compound, which may limit its stability in aqueous environments.

Solubility: The carboxylic acid derivative exhibits higher hydrophilicity due to its ionizable group, whereas the methylamino-acetamide is more lipophilic.

Synthetic Complexity: The target compound’s synthesis involves lower yields (24.62% in Step 2 ) compared to intermediates like the carbamimidamidomethanimidamide (37.26% ), highlighting challenges in functionalizing the norbornane core.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of bicycloheptane derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide are synthesized via coupling reactions between bicycloheptane amines and activated carboxylic acids under inert atmospheres (e.g., nitrogen) . Optimization may include adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents. Catalytic agents like HOBt (hydroxybenzotriazole) or EDCI (ethyl dimethylaminopropyl carbodiimide) can enhance coupling efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical for isolating high-purity products.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (to verify bicycloheptane ring geometry and substituent positions) and FT-IR (to confirm functional groups like the hydroxyimino group). For example, bicycloheptane derivatives exhibit distinct NMR shifts for bridgehead protons (δ ~1.5–2.5 ppm) and exo/endo configurations . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives.

Q. What are the solubility and storage guidelines for this compound to ensure stability?

  • Methodological Answer : Bicycloheptane derivatives with polar substituents (e.g., hydroxyimino groups) often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol). For long-term storage, lyophilized powders should be kept at –20°C in airtight containers under desiccant to prevent hydrolysis or oxidation . Aqueous solutions are stable for ≤48 hours at 4°C. Pre-formulation studies (e.g., dynamic light scattering) can assess aggregation tendencies in buffer systems.

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound's interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS, AMBER) can model ligand-receptor interactions. For example, bicycloheptane scaffolds are known to bind hydrophobic pockets in enzymes or receptors due to their rigid, lipophilic structure . Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict electronic properties (e.g., HOMO/LUMO energies) relevant to redox activity. Pharmacophore mapping identifies critical functional groups (e.g., hydroxyimino moiety for metal chelation) .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

  • Perform dose-response curves (IC50/EC50) using standardized protocols (e.g., NIH/NCATS guidelines).
  • Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Compare data against structurally similar compounds (e.g., N-[2-(Thiophen-2-yl)ethyl]bicyclo[2.2.1]heptan-2-amine) to identify structure-activity relationships (SARs) .
  • Use multivariate statistical analysis (PCA or clustering) to isolate confounding variables .

Q. What experimental designs are optimal for evaluating the compound's pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :

  • In vitro PK : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification to assess metabolic half-life. Caco-2 cell monolayers evaluate intestinal permeability .
  • In vivo PK : Rodent studies with IV/PO administration; plasma samples analyzed via LC-MS at timed intervals. Compartmental modeling (e.g., NONMEM) calculates AUC, Cmax, and clearance.
  • Toxicity : Ames test for mutagenicity, hERG inhibition assays (patch-clamp electrophysiology), and zebrafish embryo toxicity models provide early safety insights. Chronic toxicity studies require histopathology and serum biomarker analysis (e.g., ALT/AST for hepatotoxicity) .

Data Presentation

Table 1 : Key Analytical Parameters for Structural Characterization

TechniqueParametersExpected Outcomes
1H NMR 400 MHz, CDCl3Bridgehead H: δ 1.5–2.5 ppm; hydroxyimino NH: δ 8.5–9.5 ppm
HPLC C18 column, 1.0 mL/min, 254 nmRetention time: 6–8 min; purity ≥95%
HRMS ESI+, m/z range 50–1000[M+H]+: Calculated 209.1521; Observed 209.1523

Table 2 : Common Pitfalls in Bioactivity Studies and Mitigation Strategies

PitfallMitigation Strategy
Low solubility in assay buffersUse DMSO stock solutions (≤0.1% final concentration); employ surfactants (e.g., Tween-80)
Off-target effectsInclude negative controls (e.g., bicycloheptane scaffold without substituents)
Batch-to-batch variabilityImplement QC protocols (NMR, HPLC) for each synthesis batch

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